molecular formula C7H9F3O2 B2466801 (2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid CAS No. 2248210-17-3

(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid

Cat. No. B2466801
M. Wt: 182.142
InChI Key: AKDWLJUXKNFXSH-SCSAIBSYSA-N
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Description

Synthesis Analysis

Several methods exist for synthesizing TFMKs. Notably, the Claisen condensation followed by a retro-Claisen C-C bond cleavage has proven efficient. Enolizable alkyl phenyl ketones react with ethyl trifluoroacetate in the presence of sodium hydride (NaH) to yield TFMKs .


Molecular Structure Analysis

The molecular formula of TFMK is C6H5F3O2 . Its structure consists of a cyclopropyl ring attached to a propanoic acid moiety, with a trifluoromethyl group at the cyclopropyl position. The trifluoromethyl group enhances its lipophilicity and stability .


Chemical Reactions Analysis

TFMKs serve as valuable synthons in the construction of fluorinated pharmaceuticals. Their reactivity allows for diverse transformations, including nucleophilic additions, cross-coupling reactions, and radical processes. Researchers have explored their use as intermediates in medicinal chemistry .

properties

IUPAC Name

(2S)-2-[1-(trifluoromethyl)cyclopropyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-4(5(11)12)6(2-3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDWLJUXKNFXSH-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C1(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)C1(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid

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